Chloramphenicol 3-acetate

Overview

Description

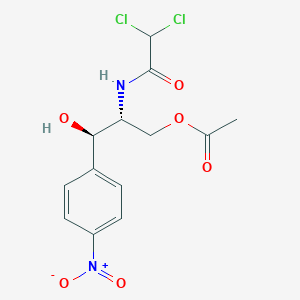

Chloramphenicol 3-acetate (CAS 10318-16-8) is a monoacetylated derivative of chloramphenicol, synthesized via the enzymatic activity of chloramphenicol O-acetyltransferase (CAT). This enzyme, found in both gram-positive and gram-negative bacteria, transfers an acetyl group from acetyl-CoA to the hydroxyl group at the C3 position of chloramphenicol, yielding the 3-acetate form . The resulting compound lacks antibiotic activity because it cannot bind to bacterial ribosomes or inhibit peptidyltransferase, making it a key mediator of bacterial resistance to chloramphenicol .

Preparation Methods

Enzymatic Synthesis Methods

Enzymatic approaches dominate the synthesis of chloramphenicol 3-acetate due to their high regioselectivity, mild reaction conditions, and compatibility with environmentally benign solvents. Two primary strategies have been validated: (1) lipase-catalyzed transesterification using vinyl esters and (2) direct esterification with acyl donors.

Lipase-Catalyzed Transesterification

The use of immobilized lipases, particularly Candida antarctica lipase B (CAL-B), has been widely adopted for regioselective acetylation. In a landmark study, Bizerra et al. demonstrated that Novozym 435 (immobilized CAL-B) catalyzes the reaction between chloramphenicol and vinyl acetate in acetonitrile under inert conditions, achieving a 90% yield within 3 hours at 20°C . The regioselectivity for the 3-hydroxyl group was confirmed via HPLC and nuclear magnetic resonance (NMR) analysis, with no detectable acetylation at the 1-hydroxyl position .

A comparative analysis of acyl donors revealed that vinyl acetate outperforms longer-chain vinyl esters (e.g., vinyl laurate) in terms of conversion efficiency. For instance, at a 5:1 molar ratio of vinyl acetate to chloramphenicol, conversions reached 55% within 4 hours, whereas vinyl laurate yielded only 8% under identical conditions . This disparity is attributed to steric hindrance and reduced compatibility between long-chain acyl donors and the enzyme’s active site .

Table 1: Conversion Efficiency of Acyl Donors in Transesterification

| Acyl Donor | Molar Ratio (Donor:Chloramphenicol) | Conversion (%) | Reaction Time (h) |

|---|---|---|---|

| Vinyl acetate | 5:1 | 55 | 4 |

| Vinyl propionate | 5:1 | 81 | 4 |

| Vinyl butyrate | 5:1 | 30 | 4 |

| Vinyl laurate | 5:1 | 8 | 4 |

| Data adapted from Wang et al. (2017) . |

Solvent and Temperature Optimization

Reaction media and temperature critically influence enzymatic activity and product stability. Acetonitrile and 1,4-dioxane are preferred solvents due to their low polarity, which preserves lipase conformation and prevents substrate denaturation . A study by Wang et al. demonstrated that increasing the temperature from 20°C to 50°C in 1,4-dioxane enhanced the conversion rate of chloramphenicol propionate from 69% to 91% within 4 hours . However, temperatures exceeding 50°C led to enzyme inactivation and product degradation, underscoring the need for precise thermal control .

Chemical Synthesis Approaches

While enzymatic methods are predominant, chemical acetylation using traditional acylating agents (e.g., acetic anhydride) has been explored. However, these approaches often lack regioselectivity, necessitating costly purification steps to isolate the 3-acetate derivative. For example, direct acetylation with acetic anhydride in pyridine yields a mixture of 1-acetate and 3-acetate isomers, requiring chromatographic separation to obtain the desired product . Consequently, chemical methods are less economically viable compared to biocatalytic routes.

Industrial-Scale Production Considerations

Substrate Concentration and Enzyme Loading

High substrate concentrations (0.15–0.25 M) are achievable in enzymatic systems without significant inhibition. At 0.25 M chloramphenicol, lipase-mediated reactions in 1,4-dioxane reached 98% conversion within 8 hours, with product purity exceeding 99% . Enzyme loading ratios (1:1 weight ratio of substrate to lipase) further optimized reaction kinetics, reducing processing times and costs .

Downstream Processing

Post-reaction purification typically involves solvent evaporation under reduced pressure, followed by flash chromatography using ethyl acetate/hexane mixtures. This protocol efficiently removes unreacted substrates and byproducts, yielding this compound with >99% enantiomeric excess .

Analytical Validation

Advanced chromatographic techniques ensure rigorous quality control. Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) enables precise quantification of this compound, with a limit of detection (LOD) of 0.1 ng/mL . Chiral columns (e.g., Waters Trefoil Amy1) resolve enantiomers, confirming the absence of racemization during synthesis .

Chemical Reactions Analysis

Formation of Chloramphenicol 3-Acetate

This compound is synthesized through enzymatic processes using purified chloramphenicol acetyltransferase in the presence of acetyl coenzyme A, or through chemical methods involving acetylation reactions where chloramphenicol is treated with acetic anhydride or acetyl chloride under controlled conditions.

The enzymatic reaction can be summarized as follows:

Chloramphenicol + Acetyl-CoA this compound + CoA

Role in Antibiotic Resistance

The formation of this compound is significant because it leads to the inactivation of chloramphenicol, which is crucial for understanding antibiotic resistance mechanisms in bacteria. this compound exhibits reduced antibacterial activity compared to chloramphenicol because it does not effectively bind to ribosomes due to its structural modification. The presence of chloramphenicol acetyltransferase in certain bacterial strains allows for the conversion of chloramphenicol to its acetate form, leading to reduced susceptibility to the antibiotic.

Biotransformation of Chloramphenicol

This compound is involved in the biotransformation of chloramphenicol. Initial biotransformation steps include oxidization at the C1-OH and C3-OH groups, isomerization at C2, and acetylation at C3-OH of chloramphenicol .

Hydrolysis of this compound

Mycobacterium tuberculosis and Mycobacterium bovis are inhibited by chloramphenicol. Chloramphenicol acetyltransferase (CAT) converts chloramphenicol to inactive diacetyl chloramphenicol, but a mycobacterial carboxylesterase hydrolyzes the diacetyl product to active chloramphenicol .

Comparison with Chloramphenicol and its Derivatives

This compound shares structural similarities with chloramphenicol and its derivatives:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Chloramphenicol | Core structure | Broad-spectrum antibiotic | Inhibits protein synthesis |

| Chloramphenicol succinate | Similar core | Prodrug; converted to active form | Enhanced solubility and absorption |

| Chloramphenicol palmitate | Similar core | Prodrug; converted to active form | Fatty acid ester for improved delivery |

| This compound | Acetylated form | Reduced antibacterial activity | Directly involved in resistance mechanisms; used in studies on drug resistance |

Scientific Research Applications

Biochemical Applications

Chloramphenicol 3-acetate serves as an important tool in biochemical research, particularly in the development of reporter systems. One notable application is its use in constructing a reporter system for bifidobacteria using the chloramphenicol acetyltransferase gene (cat) from Staphylococcus aureus. This system allows researchers to quantitatively analyze gene expression mechanisms by measuring the enzymatic activity that converts chloramphenicol into the inactive this compound. The CAT assay enables the assessment of eukaryotic promoter activity, which is crucial for understanding gene regulation .

Table 1: Comparison of Assay Techniques Using this compound

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| CAT Assay | Measures enzymatic conversion of chloramphenicol | Quantitative, wide measurement range | Requires complex techniques (e.g., TLC) |

| Traditional Methods | Direct measurement of bacterial growth | Simpler setup | Less sensitive to low concentrations |

Environmental Applications

This compound has been studied for its role in bioremediation processes. Research indicates that certain bacterial consortia can effectively biodegrade chloramphenicol and its derivatives, including this compound, in contaminated environments such as pharmaceutical wastewater and livestock facilities. The degradation pathways involve microbial interactions that enhance the mineralization of chloramphenicol residues, thus contributing to environmental cleanup efforts .

Case Study: Biodegradation of Chloramphenicol

A study conducted on enriched bacterial consortia demonstrated significant degradation rates of chloramphenicol and this compound. The findings highlighted the importance of microbial diversity in enhancing biodegradation efficiency. Key genera involved included Sphingomonas and Caballeronia, which were shown to thrive on chloramphenicol as a sole carbon source .

Clinical Implications

While chloramphenicol itself has been widely used in clinical settings, its derivative, this compound, offers insights into drug metabolism and resistance mechanisms. Chloramphenicol is known for its potential side effects, including aplastic anemia; thus, understanding the metabolic pathways leading to the formation of inactive metabolites like this compound is essential for developing safer therapeutic protocols .

Table 2: Clinical Studies on Chloramphenicol Use

| Study Focus | Findings | Implications |

|---|---|---|

| Aplastic Anemia Risk | Increased risk associated with prolonged use | Need for monitoring during treatment |

| Metabolism Studies | Identification of biotransformation pathways | Insights into drug interactions |

Mechanism of Action

Chloramphenicol Acetate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₃H₁₄Cl₂N₂O₆

- Molecular Weight : 365.17 g/mol

- Purity : ≥95% (HPLC)

- Detection Limits :

Chloramphenicol 3-acetate is a critical intermediate in environmental and clinical studies of antibiotic resistance, particularly in assessing stereoselective bacterial metabolism .

Structural Analogs of Chloramphenicol

Chloramphenicol derivatives differ in acetylation sites and bioactivity:

Key Findings :

- Enzymatic specificity of CAT favors acetylation at the C3 position, but non-specific acetylation at C1 can occur under certain conditions .

Stereoselective Metabolism

This compound formation is enantiomer-dependent:

- R,R-(−)-chloramphenicol : Rapidly metabolized to 3-acetate by Enterococcus faecalis, with proportional decreases in parent compound concentration .

- S,S-(+)-chloramphenicol: No 3-acetate formation observed, indicating strict stereoselectivity of CAT .

- Racemic mixtures : Reduced 3-acetate production compared to pure R,R-enantiomer exposure, suggesting competitive enzymatic inhibition .

Comparison with Non-Chloramphenicol 3-Acetates

Other 3-acetate derivatives exhibit distinct biological roles:

Key Insight :

- While this compound is a bacterial resistance marker, other 3-acetates participate in eukaryotic defense or therapeutic pathways, highlighting the diversity of 3-acetylation effects across biological systems.

Enzymatic vs. Non-Enzymatic Acetylation

- CAT-Mediated Acetylation :

- Non-Enzymatic Acetylation: Observed in industrial contexts (e.g., triacetin synthesis) due to CAT’s broad substrate flexibility .

Analytical and Industrial Relevance

Biological Activity

Chloramphenicol 3-acetate (C3A) is a derivative of the broad-spectrum antibiotic chloramphenicol, known for its significant antibacterial properties. This article explores the biological activity of C3A, including its mechanisms of action, enzymatic inactivation, and potential applications in bioremediation and antibiotic resistance studies.

Chloramphenicol itself is derived from Streptomyces venezuelae and functions primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, blocking peptidyl transferase activity, which is crucial for peptide bond formation during translation .

This compound retains similar properties but exhibits differences in stability and enzymatic interactions. The acetylation at the 3-OH position enhances its stability in various pH environments, making it less susceptible to hydrolysis compared to chloramphenicol . This modification allows for prolonged antimicrobial activity in certain conditions.

Enzymatic Inactivation

This compound can be inactivated by specific enzymes, notably chloramphenicol acetyltransferase (CAT), which catalyzes the acetylation process. Studies have shown that CAT effectively converts chloramphenicol into inactive diacetyl compounds, thus rendering it ineffective against bacterial infections .

Table 1: Enzymatic Activity of Chloramphenicol Acetyltransferase

| Enzyme | Substrate | Product | Activity Conditions |

|---|---|---|---|

| Chloramphenicol Acetyltransferase | Chloramphenicol | This compound | pH 7.8, 25°C |

| Mycobacterial Esterase | Diacetyl chloramphenicol | Active chloramphenicol | Heat-treated extracts |

This enzymatic pathway is crucial in understanding antibiotic resistance mechanisms, particularly in pathogens like Mycobacterium tuberculosis, which can hydrolyze diacetyl products back to active chloramphenicol .

Biotransformation Mechanisms

Recent research has highlighted the biotransformation pathways of chloramphenicol and its derivatives, including C3A. For instance, specific microbial strains have been identified that can metabolize chloramphenicol through acetylation processes, enhancing bioremediation efforts in contaminated environments .

Figure 1: Biotransformation Pathway of Chloramphenicol

- Step 1: Oxidation at C1-OH and C3-OH

- Step 2: Isomerization at C2

- Step 3: Acetylation at C3-OH to form this compound

- Step 4: Mineralization by microbial consortia

The study of these pathways provides insights into how C3A can be utilized for environmental cleanup, particularly in pharmaceutical waste management where chloramphenicol residues pose ecological risks .

Case Studies on Biological Activity

- Antibiotic Resistance : A study demonstrated that strains of E. coli expressing CAT showed increased resistance to chloramphenicol and its acetates. This resistance was linked to the enzymatic conversion of active forms into inactive metabolites, underscoring the importance of C3A in resistance mechanisms .

- Bioremediation Applications : Research involving microbial consortia capable of degrading chloramphenicol indicated that C3A could serve as a carbon source for specific bacteria, promoting their growth while detoxifying contaminated sites. The consortium effectively reduced chloramphenicol concentrations from high levels (115 mg/L) to negligible amounts over several days .

Q & A

Basic Research Questions

Q. What enzymatic pathways synthesize Chloramphenicol 3-acetate, and how can these be replicated in vitro?

this compound is synthesized via Chloramphenicol O-acetyltransferase (CAT, EC 2.3.1.28), which transfers an acetyl group from acetyl-CoA to chloramphenicol. To replicate this in vitro:

- Use purified CAT enzyme (25 kDa) from E. coli or other bacterial strains.

- Optimize reaction conditions: pH 7.0–8.0, 37°C, and 1–5 mM acetyl-CoA .

- Monitor product formation via HPLC or LC-MS to confirm the absence of diacetylated byproducts.

Q. What experimental methods are recommended for detecting this compound in bacterial cultures?

- High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HRLC-MS/MS): Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) and monitor m/z 364.02 for quantification .

- Bioassays: Compare antibacterial activity of bacterial lysates (containing this compound) against chloramphenicol-sensitive strains. Reduced inhibition indicates acetylation .

| Method | Sensitivity (ng/mL) | Key Parameters | Reference |

|---|---|---|---|

| HRLC-MS/MS | 0.5 | m/z 364.02, Rt 42.5 min | |

| Bioassay | 10 | Zone of inhibition assay |

Q. How can researchers validate the role of this compound in bacterial resistance mechanisms?

- Genetic Knockout: Disrupt the cat gene in resistant strains and assess restored susceptibility to chloramphenicol .

- Enzymatic Activity Assays: Measure CAT activity in lysates using DTNB (Ellman’s reagent) to quantify free CoA release .

Advanced Research Questions

Q. What structural modifications to this compound could mitigate toxicity while retaining antibacterial activity?

- Structure-Activity Relationship (SAR) Studies: Systematically modify the dichloroacetamide group or para-nitrobenzene ring. Assess analogs for ribosomal binding (via radiolabeled displacement assays) and toxicity (e.g., mitochondrial protein synthesis inhibition) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial 50S ribosomal subunits and human mitochondrial ribosomes .

Q. How can contradictory data on this compound resistance in bacterial populations be resolved?

- Statistical Analysis: Apply Gaussian models to raw susceptibility data (zone diameters or MIC values). Calculate Euclidean distances from model predictions to identify outliers, as done in the ASIARESIST project .

- Validation Experiments: Repeat assays under standardized conditions (e.g., CLSI guidelines) and use whole-genome sequencing to confirm cat gene presence/absence .

Q. What methodologies optimize the use of this compound as a selective marker in genetic engineering?

- Dose-Response Curves: Determine the minimum inhibitory concentration (MIC) for plasmid selection in host strains (e.g., E. coli DH5α) to avoid growth inhibition artifacts .

- Plasmid Design: Include a second resistance marker (e.g., ampicillin) to distinguish true transformants from spontaneous chloramphenicol-resistant mutants .

Q. Methodological Considerations

Properties

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIFRARHIZCJD-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908222 | |

| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10318-16-8 | |

| Record name | N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.